molecular formula C26H20F2O4 B11018303 6,7-bis[(2-fluorobenzyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one

6,7-bis[(2-fluorobenzyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one

Cat. No.: B11018303
M. Wt: 434.4 g/mol
InChI Key: GQAUQPTWDDMQDB-UHFFFAOYSA-N
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Description

6,7-bis[(2-fluorobenzyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one is a synthetic organic compound known for its unique chemical structure and potential applications in various fields of scientific research. This compound is characterized by the presence of two 2-fluorobenzyl groups attached to a dihydrocyclopenta[c]chromen-4(1H)-one core, making it a subject of interest for chemists and researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-bis[(2-fluorobenzyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the dihydrocyclopenta[c]chromen-4(1H)-one core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of 2-fluorobenzyl groups: This step involves the reaction of the core structure with 2-fluorobenzyl halides under suitable conditions, such as the presence of a base like potassium carbonate in an aprotic solvent like dimethylformamide (DMF).

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

6,7-bis[(2-fluorobenzyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The fluorobenzyl groups can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in drug development.

    Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 6,7-bis[(2-fluorobenzyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to enzymes or receptors: Modulating their activity.

    Interfering with cellular processes: Such as DNA replication or protein synthesis.

    Inducing oxidative stress: Leading to cell death in certain types of cells.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6,7-bis[(2-fluorobenzyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one is unique due to the specific positioning of the 2-fluorobenzyl groups, which may confer distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for further research and development.

Properties

Molecular Formula

C26H20F2O4

Molecular Weight

434.4 g/mol

IUPAC Name

6,7-bis[(2-fluorophenyl)methoxy]-2,3-dihydro-1H-cyclopenta[c]chromen-4-one

InChI

InChI=1S/C26H20F2O4/c27-21-10-3-1-6-16(21)14-30-23-13-12-19-18-8-5-9-20(18)26(29)32-24(19)25(23)31-15-17-7-2-4-11-22(17)28/h1-4,6-7,10-13H,5,8-9,14-15H2

InChI Key

GQAUQPTWDDMQDB-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C1)C(=O)OC3=C2C=CC(=C3OCC4=CC=CC=C4F)OCC5=CC=CC=C5F

Origin of Product

United States

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